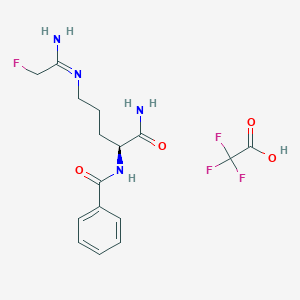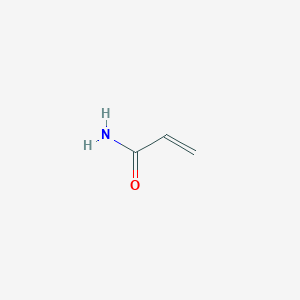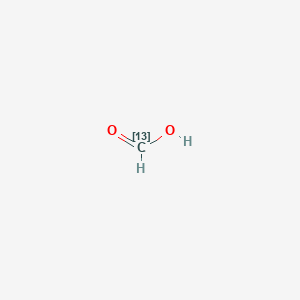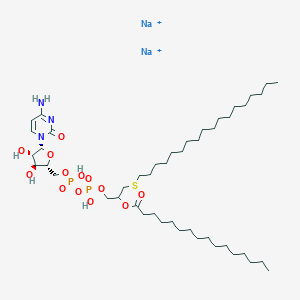
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Overview
Description
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase, an enzyme that degrades enkephalins, which are endogenous opioid peptides. This compound has significant applications in medicinal chemistry, particularly in the development of analgesics and anti-cancer agents .
Mechanism of Action
Target of Action
The primary targets of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as (2S,3R)-AHPA, are enkephalinases . Enkephalinases are enzymes that degrade enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain .
Mode of Action
(2S,3R)-AHPA and its derivatives act as inhibitors of enkephalinases . By inhibiting these enzymes, (2S,3R)-AHPA prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .
Biochemical Pathways
The inhibition of enkephalinases by (2S,3R)-AHPA leads to an increase in the levels of enkephalins. This results in the activation of opioid receptors, which are part of the body’s pain modulation pathway . The activation of these receptors can lead to analgesia, or a decreased sensation of pain .
Result of Action
The primary result of (2S,3R)-AHPA’s action is the augmentation of met5-enkephalin-induced anti-nociception . This means that it enhances the pain-relieving effects of met5-enkephalin, a specific type of enkephalin .
Biochemical Analysis
Biochemical Properties
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride interacts with enkephalinase(s), a group of enzymes that degrade enkephalins . Enkephalins are pentapeptides involved in regulating nociception in the body. By inhibiting enkephalinase(s), this compound augments met5-enkephalin-induced anti-nociception .
Cellular Effects
The cellular effects of this compound are primarily related to its role in pain modulation. By inhibiting enkephalinase(s), it prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of enkephalinase(s). This inhibition prevents the degradation of enkephalins, allowing them to exert their analgesic effects for a longer period .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-pyroglutaminol.
Protection and Functionalization: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Phenylbutanoic Acid Backbone: The protected intermediate undergoes a series of reactions, including alkylation and reduction, to form the phenylbutanoic acid backbone.
Deprotection and Hydrochloride Formation: The protecting groups are removed, and the final product is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as an inhibitor of enkephalinase, enhancing the activity of endogenous opioids.
Medicine: Investigated for its potential as an analgesic and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools
Comparison with Similar Compounds
Similar Compounds
Bestatin: A dipeptide inhibitor of aminopeptidase B and enkephalinase.
Leucine Aminopeptidase Inhibitors: Compounds that inhibit leucine aminopeptidase, similar to (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts high selectivity and potency as an enkephalinase inhibitor. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128223-55-2 | |
| Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)







![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)


